molecular formula C10H13N3O3S B2953267 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034327-80-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2953267
CAS No.: 2034327-80-3
M. Wt: 255.29
InChI Key: JIRSVJLPTWFFJF-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a compound that contains a furan ring, which is a five-membered heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have a unique place in medicinal chemistry and are used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Scientific Research Applications

Green Chemistry Applications

Shinde and Rode (2017) developed a clean, high-yield synthesis method for furylmethane derivatives using a two-phase system that includes –SO3H functionalized ionic liquids. This method significantly suppresses polymer formation, increasing the yield of furylmethane derivatives, including those related to furan compounds (Shinde & Rode, 2017).

Organometallic Chemistry

Pittard et al. (2004) explored the reactions of TpRu(CO) (NCMe) (Me) with heteroaromatic substrates, demonstrating carbon−hydrogen bond activation at the 2-position of furan to produce methane and TpRu(CO)(NCMe)(aryl) derivatives. This work highlights the potential of using furan derivatives in catalytic processes (Pittard et al., 2004).

Carbonic Anhydrase Inhibition

Gündüzalp et al. (2016) synthesized furan sulfonylhydrazones and investigated their inhibition activities against carbonic anhydrase I (hCA I). They found that compounds containing electron-withdrawing groups exhibited higher inhibition effects on hCA I isoenzyme, pointing to potential therapeutic applications (Gündüzalp et al., 2016).

Synthesis of Glycosyl Methanesulfonates

D’Angelo and Taylor (2016) reported on the regio- and stereoselective couplings of glycosyl methanesulfonates with partially protected pyranoside and furanoside acceptors. This method provides a novel approach for the synthesis of disaccharides, highlighting the versatility of methanesulfonate derivatives in synthetic chemistry (D’Angelo & Taylor, 2016).

Novel Ligands for Metal Coordination

Jacobs et al. (2013) explored the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. These derivatives were studied as prospective ligands for metal coordination, contributing to our understanding of their structural properties and potential in coordination chemistry (Jacobs et al., 2013).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-17(14,15)12-4-5-13-8-9(7-11-13)10-3-2-6-16-10/h2-3,6-8,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRSVJLPTWFFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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